molecular formula C23H20N2O5 B11322902 5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide

5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide

Cat. No.: B11322902
M. Wt: 404.4 g/mol
InChI Key: VOINEXVWDCGBEH-UHFFFAOYSA-N
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Description

5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines elements of chromene and benzoxazine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a condensation reaction involving salicylaldehyde and a suitable diketone. The benzoxazine moiety can be introduced through a cyclization reaction involving an appropriate amine and a phenolic compound. The final step involves coupling the chromene and benzoxazine intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chromene and benzoxazine moieties in 5,7-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide gives it distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)chromene-2-carboxamide

InChI

InChI=1S/C23H20N2O5/c1-4-7-25-16-10-15(5-6-18(16)29-12-21(25)27)24-23(28)20-11-17(26)22-14(3)8-13(2)9-19(22)30-20/h4-6,8-11H,1,7,12H2,2-3H3,(H,24,28)

InChI Key

VOINEXVWDCGBEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C)C

Origin of Product

United States

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